REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][NH:6][S:7]([CH3:10])(=[O:9])=[O:8].Br[CH2:15][C:16]([O:18]C)=[O:17].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:10][S:7]([NH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:13]=[CH:12][CH:11]=1)[O:1][CH2:15][C:16]([OH:18])=[O:17])(=[O:9])=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CNS(=O)(=O)C)C=CC1
|
Name
|
|
Quantity
|
4.562 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
4.121 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 68 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (1:1 hexanes:EtOAc)
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NCC=1C=C(OCC(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.637 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |